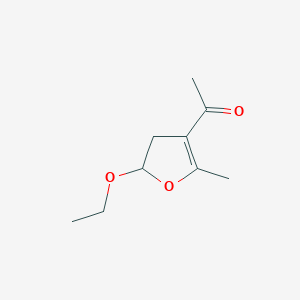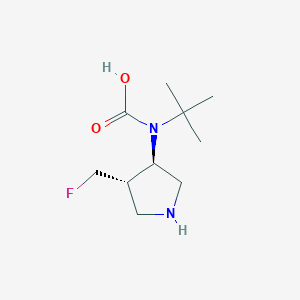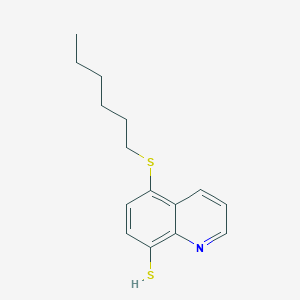![molecular formula C16H13NO5 B12885806 2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan CAS No. 173846-18-9](/img/structure/B12885806.png)
2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring and a nitro-substituted dibenzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the dioxolane ring through the reaction of a ketone or aldehyde with ethylene glycol in the presence of an acid catalyst. The dibenzofuran core can be synthesized via a series of electrophilic aromatic substitution reactions, followed by nitration to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dibenzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the dioxolane ring can influence the compound’s stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Shares the dioxolane ring but differs in the aromatic substitution pattern.
2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol: Similar dioxolane structure but lacks the nitro group and dibenzofuran core.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Contains the dioxolane ring but has different substituents and functional groups.
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan is unique due to the combination of its dioxolane ring and nitro-substituted dibenzofuran core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
173846-18-9 |
|---|---|
Fórmula molecular |
C16H13NO5 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-dioxolan-2-yl)-7-nitrodibenzofuran |
InChI |
InChI=1S/C16H13NO5/c1-16(20-6-7-21-16)10-2-5-14-13(8-10)12-4-3-11(17(18)19)9-15(12)22-14/h2-5,8-9H,6-7H2,1H3 |
Clave InChI |
AVSDAULMDPYNFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)





![[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol](/img/structure/B12885794.png)


![2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran](/img/structure/B12885810.png)

![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)
